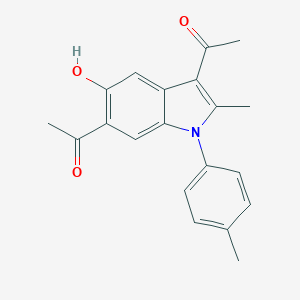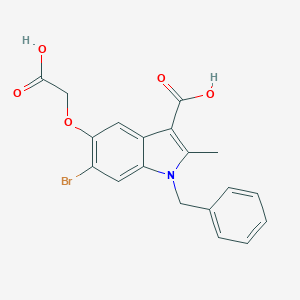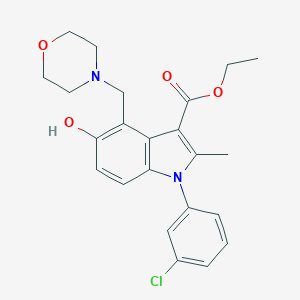
N-(2,4-difluorophenyl)-2-phenoxypropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-difluorophenyl)-2-phenoxypropanamide, also known as DFP-10825, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. DFP-10825 belongs to the class of amides and has a molecular weight of 325.3 g/mol.
作用機序
The mechanism of action of N-(2,4-difluorophenyl)-2-phenoxypropanamide is not fully understood. However, it has been suggested that N-(2,4-difluorophenyl)-2-phenoxypropanamide may act as an inhibitor of certain enzymes or signaling pathways involved in cancer cell growth, inflammation, and pain management.
Biochemical and Physiological Effects:
N-(2,4-difluorophenyl)-2-phenoxypropanamide has been found to have various biochemical and physiological effects. In cancer cells, N-(2,4-difluorophenyl)-2-phenoxypropanamide has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth. In inflammation and pain management, N-(2,4-difluorophenyl)-2-phenoxypropanamide has been found to reduce the production of pro-inflammatory cytokines and to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that cause inflammation and pain.
実験室実験の利点と制限
N-(2,4-difluorophenyl)-2-phenoxypropanamide has several advantages as a research tool. It is a relatively simple compound to synthesize, and its purity can be easily determined. It has also been found to have low toxicity in vitro and in vivo. However, there are also limitations to the use of N-(2,4-difluorophenyl)-2-phenoxypropanamide in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions used.
将来の方向性
There are several potential future directions for the study of N-(2,4-difluorophenyl)-2-phenoxypropanamide. One direction is to further investigate its mechanism of action and identify the specific enzymes or signaling pathways that it targets. Another direction is to explore its potential as a therapeutic agent for cancer treatment, inflammation, and pain management. Additionally, the development of more selective analogs of N-(2,4-difluorophenyl)-2-phenoxypropanamide may lead to the discovery of more potent and specific drugs.
合成法
The synthesis of N-(2,4-difluorophenyl)-2-phenoxypropanamide involves the reaction between 2,4-difluoroaniline and 2-phenoxypropanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields N-(2,4-difluorophenyl)-2-phenoxypropanamide as a white solid with a purity of over 99%.
科学的研究の応用
N-(2,4-difluorophenyl)-2-phenoxypropanamide has been studied for its potential pharmacological properties in various scientific research areas, including cancer treatment, inflammation, and pain management. In cancer treatment, N-(2,4-difluorophenyl)-2-phenoxypropanamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as a therapeutic agent. In inflammation and pain management, N-(2,4-difluorophenyl)-2-phenoxypropanamide has been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the development of new drugs.
特性
製品名 |
N-(2,4-difluorophenyl)-2-phenoxypropanamide |
|---|---|
分子式 |
C15H13F2NO2 |
分子量 |
277.27 g/mol |
IUPAC名 |
N-(2,4-difluorophenyl)-2-phenoxypropanamide |
InChI |
InChI=1S/C15H13F2NO2/c1-10(20-12-5-3-2-4-6-12)15(19)18-14-8-7-11(16)9-13(14)17/h2-10H,1H3,(H,18,19) |
InChIキー |
ANDLDHHXXPTLDZ-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=C(C=C(C=C1)F)F)OC2=CC=CC=C2 |
正規SMILES |
CC(C(=O)NC1=C(C=C(C=C1)F)F)OC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1-[5-hydroxy-1-(4-methoxyphenyl)-2-methyl-4-(4-morpholinylmethyl)-1H-indol-3-yl]ethanone](/img/structure/B271430.png)
![5-[1-(2-furylmethyl)-5-methoxy-2-methyl-1H-indol-3-yl]-1,3,4-oxadiazol-2-yl hydrosulfide](/img/structure/B271431.png)
![3-amino-6-methyl-1,2-dihydropyrazolo[4,3-c]pyridin-4-one](/img/structure/B271436.png)
![N-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-N-cyclohexylamine](/img/structure/B271441.png)


![1-Amino-2,11-diethyl-3,12-dioxo-2,3,5,6,11,12-hexahydronaphtho[1,2-c][2,7]naphthyridine-4-carbonitrile](/img/structure/B271459.png)
![1-Amino-2,7-diethyl-6-(4-methylphenyl)-3,8-dioxo-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile](/img/structure/B271462.png)
![1-Amino-2,11-dimethyl-3,12-dioxo-2,3,5,6,11,12-hexahydronaphtho[1,2-c][2,7]naphthyridine-4-carbonitrile](/img/structure/B271464.png)